molecular formula C17H26 B14194784 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene CAS No. 922512-02-5

1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene

Cat. No.: B14194784
CAS No.: 922512-02-5
M. Wt: 230.4 g/mol
InChI Key: KXXSFITYLWXPPY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is a chemical compound known for its unique structure, which includes a benzene ring substituted with dimethyl and trimethylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced separation techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Typically used to modify the aromatic ring or the cyclohexyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The trimethylcyclohexyl group can influence the reactivity and orientation of these reactions by providing steric hindrance and electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene is unique due to the combination of its aromatic benzene ring and the bulky trimethylcyclohexyl group.

Properties

CAS No.

922512-02-5

Molecular Formula

C17H26

Molecular Weight

230.4 g/mol

IUPAC Name

1,2-dimethyl-4-(1,3,4-trimethylcyclohexyl)benzene

InChI

InChI=1S/C17H26/c1-12-6-7-16(10-14(12)3)17(5)9-8-13(2)15(4)11-17/h6-7,10,13,15H,8-9,11H2,1-5H3

InChI Key

KXXSFITYLWXPPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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